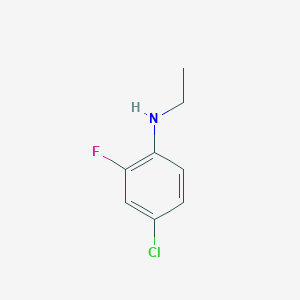

4-chloro-N-ethyl-2-fluoroaniline

Description

BenchChem offers high-quality 4-chloro-N-ethyl-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-ethyl-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-ethyl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWFYKOYPWJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Fluorinated Aniline Intermediates in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] Among the diverse array of fluorinated building blocks, fluorinated anilines have emerged as particularly valuable intermediates. Their unique electronic properties and synthetic versatility make them indispensable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of fluorinated aniline intermediates. We will explore the causal relationships behind their profound impact on drug design, provide detailed experimental protocols, and present case studies of their successful implementation in FDA-approved pharmaceuticals.

The Fluorine Advantage: Why a Single Atom Matters

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of transformative properties to a molecule.[2] These changes are not merely incremental; they can fundamentally alter a compound's behavior in a biological system. Understanding these effects is paramount to leveraging fluorinated anilines effectively in drug design.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Strategically placing a fluorine atom on an aniline ring can block sites of metabolic vulnerability, thereby increasing the drug's half-life and bioavailability.[3][4]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, thereby reducing its basicity and lowering the pKa.[5] This can have profound effects on a drug's solubility, membrane permeability, and off-target interactions, particularly with ion channels.

-

Enhanced Binding Affinity: Fluorine's unique electronic properties allow it to participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions.[2][5][6] These interactions, though individually weak, can collectively contribute to a significant increase in binding affinity and selectivity.[6]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][7] However, the effect is complex and position-dependent, and excessive fluorination can sometimes negatively impact permeability.[8]

The following diagram illustrates the multifaceted impact of fluorine substitution on a lead compound.

Caption: The strategic impact of fluorination on a lead compound's properties.

Synthesis of Fluorinated Aniline Intermediates: A Practical Guide

The most common and industrially scalable method for the synthesis of fluorinated anilines is the reduction of the corresponding fluoronitrobenzene precursors. Catalytic hydrogenation is a widely employed, high-yield method that offers excellent chemoselectivity.

General Protocol: Catalytic Hydrogenation of Fluoronitrobenzenes

This protocol describes a general method for the synthesis of fluoroanilines via catalytic hydrogenation of fluoronitrobenzenes.

Reaction: O₂NC₆H₄F + 3H₂ → H₂NC₆H₄F + 2H₂O

Materials:

-

Fluoronitrobenzene (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (typically 1-5 mol%)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation vessel, dissolve the fluoronitrobenzene in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically atmospheric pressure to 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude fluoroaniline. The product can be further purified by distillation or recrystallization if necessary.

The following table provides a comparison of typical reaction conditions for the synthesis of different fluoroaniline isomers.

| Target Compound | Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| 2-Fluoroaniline | 2-Fluoronitrobenzene | 10% Pd/C | Methanol | 20-25 | H₂ (balloon) | >95 |

| 3-Fluoroaniline | 3-Fluoronitrobenzene | 10% Pd/C | Ethanol | 20-25 | H₂ (balloon) | >95 |

| 4-Fluoroaniline | 4-Fluoronitrobenzene | 10% Pd/C | Methanol | 20-25 | H₂ (balloon) | >98 |

| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene | 1% Pt/C | Methanol | 80 | 0.8 MPa H₂ | >95 |

This workflow can be visualized as follows:

Caption: A typical workflow for the synthesis of fluoroanilines via catalytic hydrogenation.

Physicochemical Properties of Fluorinated Anilines

The position of the fluorine atom on the aniline ring has a predictable yet profound impact on its physicochemical properties. The following table summarizes the pKa and logP values for aniline and its monofluorinated isomers.

| Compound | pKa | logP |

| Aniline | 4.63 | 0.90 |

| 2-Fluoroaniline | 3.20 | 1.13 |

| 3-Fluoroaniline | 3.51 | 1.15 |

| 4-Fluoroaniline | 4.65 | 1.15 |

| Data compiled from various sources.[9] |

As expected, the electron-withdrawing fluorine atom generally lowers the pKa of the aniline, with the effect being most pronounced in the ortho position. Interestingly, the pKa of 4-fluoroaniline is very similar to that of aniline, a phenomenon that can be attributed to the competing inductive and resonance effects of the fluorine atom.[10] The logP values are consistently higher for the fluoroanilines, indicating increased lipophilicity.

Case Studies: Fluorinated Anilines in FDA-Approved Drugs

The true value of fluorinated aniline intermediates is best illustrated through their application in the synthesis of successful pharmaceuticals. Here, we present two case studies.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. A key intermediate in its synthesis is 3-fluoro-4-morpholinoaniline.[11]

The synthesis of this intermediate begins with the nucleophilic aromatic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to afford 3-fluoro-4-morpholinoaniline.[11] This intermediate is then elaborated to form the final oxazolidinone ring system of Linezolid.[12]

Caption: Synthetic pathway to Linezolid highlighting the key fluorinated aniline intermediate.

Gefitinib: An EGFR Inhibitor for Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. Its structure incorporates a 3-chloro-4-fluoroaniline moiety, which is crucial for its binding to the ATP-binding site of the epidermal growth factor receptor (EGFR).[13]

The synthesis of Gefitinib involves the condensation of 3-chloro-4-fluoroaniline with a substituted quinazoline core.[6][7][14][15] X-ray crystallography studies have shown that the 3-chloro-4-fluoroaniline group extends into a hydrophobic pocket of the EGFR, with the fluorine atom making favorable interactions with surrounding amino acid residues.[13]

Caption: Condensation reaction in the synthesis of Gefitinib.

The Mechanistic Underpinnings of Fluorine's Influence in Drug-Receptor Interactions

The ability of fluorine to enhance binding affinity is not merely a consequence of increased hydrophobicity. Fluorine participates in a range of specific, directional non-covalent interactions that can be rationally designed to optimize drug-receptor binding.

-

Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, the electronegative fluorine atom can act as a weak hydrogen bond acceptor.[5][16][17]

-

Orthogonal Multipolar Interactions: A particularly important interaction is the orthogonal multipolar interaction between a C-F bond and a backbone carbonyl group.[8][18][19] In this geometry, the electron-deficient carbon of the carbonyl group interacts favorably with the electron-rich fluorine atom.[20] This type of interaction has been shown to significantly enhance ligand binding affinity.[8][19]

The following diagram illustrates some of the key non-covalent interactions that a fluorine atom can participate in within a protein binding site.

Caption: Key non-covalent interactions of fluorine in a protein binding site.

Conclusion and Future Perspectives

Fluorinated aniline intermediates are indispensable tools in the modern medicinal chemist's arsenal. Their strategic incorporation allows for the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties, leading to compounds with enhanced metabolic stability, improved binding affinity, and favorable ADME profiles. As our understanding of the subtle yet powerful effects of fluorine continues to grow, we can expect to see even more innovative applications of these versatile building blocks in the discovery and development of new therapeutics. The continued development of novel fluorination methodologies will further expand the accessibility and utility of fluorinated anilines, paving the way for the next generation of life-saving medicines.

References

-

Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]

-

Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Fluorine bonding--how does it work in protein-ligand interactions?. PubMed. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Redox chemistry and hydrogen bonding in drug design. MIT OpenCourseWare. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. International Journal of Pharmaceutical Sciences and Research. [Link]

-

A New Synthesis of Gefitinib. Thieme Connect. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Priya A, Mahesh Kumar N and Shachindra L Nargund. [Link]

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

Synthesis of Pazopanib. Filo. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. [Link]

-

Unravelling the electronic nature of C–F⋯O–C non-covalent interaction in proteins and small molecules in the solid state. RSC Publishing. [Link]

-

Processes for preparing linezolid. European Patent Office. [Link]

-

Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

a. Illustration of fluorine orthogonal multipolar interaction. A... ResearchGate. [Link]

-

Six-step synthesis of pazopanib 9 starting from aniline derivative 1 and methanol 2. ResearchGate. [Link]

-

novel process for preparation of linezolid and its novel intermediates. WIPO. [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. ResearchGate. [Link]

-

Synthesis method of celecoxib. Patsnap. [Link]

-

Which compound is a better base, aniline or para-fluoroaniline? Why?. Quora. [Link]

- Process for preparation of celecoxib.

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

-

Effect of the fluorine atom on metabolic stability. % remaining:... ResearchGate. [Link]

- Method for the preparation of erlotinib.

-

Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry. PMC. [Link]

-

4-Fluoroaniline. PubChem. [Link]

-

Noncovalent Carbon-Bonding Interactions in Proteins. PubMed. [Link]

-

PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology. [Link]

-

Non-covalent interaction. Wikipedia. [Link]

-

The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function. PMC. [Link]

-

Non-Covalent Interactions in Proteins. Kinam Park. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers. [Link]

-

Development of a Fluorinated Analogue of Erlotinib for PET Imaging of EGFR Mutation-Positive NSCLC. PubMed. [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

-

3,5-Difluoroaniline. PubChem. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. tandfonline.com [tandfonline.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. educationgroup.mit.edu [educationgroup.mit.edu]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 8. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

4-Chloro-N-ethyl-2-fluoroaniline: A Strategic Secondary Amine Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

4-Chloro-N-ethyl-2-fluoroaniline (CAS: 1152960-41-2) represents a highly specialized "privileged structure" in modern small-molecule drug discovery and agrochemical synthesis.[1][2] Unlike its primary amine parent (4-chloro-2-fluoroaniline), this secondary amine offers immediate access to tertiary amine scaffolds without the risk of over-alkylation during subsequent steps.[1][2]

The strategic value of this building block lies in its substitution pattern :

-

N-Ethyl Group: Provides a lipophilic bulk that modulates solubility (LogP) and fills hydrophobic pockets in enzymes (e.g., kinase hinge regions) without the steric penalty of a tert-butyl or isopropyl group.[1][2]

-

2-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the nitrogen.[1][2] This reduces the risk of Phase II metabolic conjugation (N-acetylation) and creates a specific dipole moment often required for binding affinity.[1][2]

-

4-Chloro Handle: Serves as a robust electrophilic site for orthogonal cross-coupling (Suzuki-Miyaura) after the nitrogen has been functionalized.[1][2]

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]

| Property | Data | Note |

| IUPAC Name | 4-chloro-N-ethyl-2-fluoroaniline | |

| CAS Number | 1152960-41-2 | |

| Molecular Formula | C₈H₉ClFN | |

| Molecular Weight | 173.61 g/mol | |

| Appearance | Pale yellow to orange oil | Oxidizes slowly upon air exposure.[1][2] |

| Predicted pKa | ~3.2 - 3.8 | Lower than N-ethylaniline (~5.[1][2]1) due to ortho-F. |

| Boiling Point | ~220°C (est.[1][2] at 760 mmHg) | High boiling point; purify via vacuum distillation. |

| Density | ~1.25 g/mL | Halogenated core increases density >1.[2]0. |

Synthesis Strategy: The "Make"

Author's Note: While direct alkylation of 4-chloro-2-fluoroaniline with ethyl iodide is possible, it is operationally inferior due to the formation of quaternary ammonium salts (over-alkylation).[1][2] The industry-standard protocol for high-purity synthesis is Reductive Amination .[1][2]

Comparative Synthesis Pathways

The following diagram illustrates why Reductive Amination is the preferred route for scale-up and purity.

Figure 1: Comparison of synthetic routes. Route B (Reductive Amination) prevents over-alkylation.[2]

Optimized Protocol: Reductive Amination

Objective: Synthesis of 4-chloro-N-ethyl-2-fluoroaniline from 4-chloro-2-fluoroaniline.

Reagents:

-

Carbonyl Source: Acetaldehyde (1.1 equiv)[2]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

-

Acid Catalyst: Acetic acid (1.0 equiv)[2]

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve 4-chloro-2-fluoroaniline in DCE (0.2 M concentration).

-

Activation: Add Acetic Acid (1.0 equiv). Stir for 10 minutes. The acid catalyzes the formation of the hemiaminal/imine species.

-

Addition: Cool to 0°C. Add Acetaldehyde (1.1 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 1 hour. Note: Ensure complete consumption of amine to imine via TLC/LCMS before reduction.[1][2]

-

Reduction: Cool back to 0°C. Add STAB (1.5 equiv) portion-wise to avoid excessive exotherm.

-

Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO₃ (aq).[3] Extract with DCM (3x).

-

Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). The secondary amine is less polar than the primary starting material.

Reactivity & Applications: The "Use"

Once synthesized, this building block is primarily used to introduce the N-ethyl-2-fluoro-4-chlorophenyl moiety into larger heterocycles.[1][2]

The Ortho-Fluoro Effect

The 2-fluoro substituent is not passive.[1][2] It significantly impacts the nucleophilicity of the nitrogen:

-

Electronic Deactivation: The -I effect pulls electron density from the nitrogen lone pair, making this amine less nucleophilic than N-ethylaniline.[1][2]

-

Coupling Implications: Standard nucleophilic displacements (SnAr) may be sluggish.[2] Buchwald-Hartwig cross-coupling is the preferred method for attaching this amine to heteroaryl halides.[1][2]

Divergent Synthesis Workflow

Figure 2: Divergent utility of the scaffold.[1][2] Path 1 is the most common in drug discovery.

Experimental Protocol: Buchwald-Hartwig Coupling

Scenario: Coupling 4-chloro-N-ethyl-2-fluoroaniline to a heteroaryl bromide (e.g., 6-bromoquinoline).[1][2]

Because the 2-fluoro group deactivates the amine, standard catalytic systems (e.g., Pd(PPh₃)₄) often fail. We utilize a Third-Generation Buchwald Precatalyst system designed for sterically hindered/electron-deficient amines.[1][2]

Protocol:

-

Vial Charge: In a glovebox or under strict Argon flow, charge a reaction vial with:

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M).

-

Reaction: Seal cap. Heat to 100°C for 12–18 hours.[2]

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate.

-

Validation: The product should show the loss of the N-H signal in ¹H NMR and the retention of the 4-Cl and 2-F signals (unless the 4-Cl was the coupling site, which is unlikely if a Bromide was used as the partner).

Safety & Handling

-

Acute Toxicity: Like all halogenated anilines, this compound is likely toxic if swallowed or absorbed through the skin. It may induce methemoglobinemia (blue skin discoloration due to oxygen deprivation).

-

Skin Sensitization: High risk of contact dermatitis.[2] Double-gloving (Nitrile) is mandatory.[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation to the N-oxide or imine upon prolonged air exposure.[1][2]

References

-

Synthesis of N-alkyl Anilines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[2]

-

Buchwald Coupling of Deactivated Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[2] Link

-

Physical Properties (Parent Compound): National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 93898, 4-Chloro-2-fluoroaniline" (CAS 57946-56-2).[1][2] Link[2]

-

Catalog Data (Specific Derivative): AppChem Product Catalog. "4-chloro-N-ethyl-2-fluoroaniline (CAS 1152960-41-2)."[1][2][5] Link

Methodological & Application

Synthesis protocols for 4-chloro-N-ethyl-2-fluoroaniline from 4-chloro-2-fluoroaniline

Abstract & Strategic Overview

The synthesis of 4-chloro-N-ethyl-2-fluoroaniline presents a classic challenge in medicinal chemistry: the mono-N-alkylation of an electron-deficient aniline. The presence of the ortho-fluorine atom exerts both a steric and electronic (inductive withdrawal) influence, reducing the nucleophilicity of the amine and altering the reaction kinetics compared to non-halogenated anilines.

This guide outlines two distinct protocols designed to navigate these challenges:

-

Protocol A (The "Modern Standard"): Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This is the preferred method for Discovery Chemistry due to its high chemoselectivity and operational simplicity.

-

Protocol B (The "Scale-Up" Route): Direct Alkylation with Ethyl Bromide. This method is cost-effective for larger batches but requires strict stoichiometric control to prevent over-alkylation (formation of the N,N-diethyl byproduct).

Chemical Pathway Analysis

The transformation involves the conversion of a primary aromatic amine to a secondary amine. The critical success factor is suppressing the formation of the tertiary amine (over-alkylation).

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the critical intermediate and potential over-alkylation risk.

Protocol A: Reductive Amination (Recommended)

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is the "Gold Standard" for this transformation. STAB is a mild, selective reducing agent that reduces imines faster than aldehydes/ketones, allowing for a "one-pot" procedure.[1] Unlike Sodium Cyanoborohydride (

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Chloro-2-fluoroaniline | 1.0 | Substrate |

| Acetaldehyde | 1.1 - 1.2 | Carbonyl Source |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes imine formation) |

| 1,2-Dichloroethane (DCE) or THF | Solvent | 0.1 - 0.2 M Concentration |

Step-by-Step Procedure

-

Imine Formation (Pre-equilibrium):

-

Charge a dry reaction vessel (under

) with 4-chloro-2-fluoroaniline (1.0 equiv). -

Add Acetic Acid (1.0 equiv). Note: The acid protonates the carbonyl, accelerating the attack of the electron-poor aniline.

-

Add Acetaldehyde (1.1 equiv) dropwise.

-

Stir at Room Temperature (RT) for 30–60 minutes. Crucial: This dwell time ensures imine formation before the reducing agent is active, minimizing direct reduction of acetaldehyde to ethanol.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (

) may occur. -

Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

-

-

Monitoring:

-

Check via TLC or LC-MS.

-

Target Mass: [M+H]+ = ~174.0 (Calculated for

).

-

-

Workup:

-

Quench the reaction by adding saturated aqueous

until pH ~8 (stops gas evolution). -

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

If necessary, purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient, typically 0-10% EtOAc).

-

Protocol B: Direct Alkylation (Alternative)

Rationale: For labs lacking STAB or requiring a cheaper route, direct alkylation is viable. However, the nucleophilicity of the aniline is low, and the risk of di-alkylation is high if the reaction is pushed too hard. We use a weak base and controlled stoichiometry.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Chloro-2-fluoroaniline | 1.0 | Substrate |

| Ethyl Bromide (EtBr) | 1.05 | Alkylating Agent (Avoid excess) |

| Potassium Carbonate ( | 2.0 | Base (Acid Scavenger) |

| DMF or Acetonitrile | Solvent | Polar Aprotic promotes |

Step-by-Step Procedure

-

Setup:

-

Dissolve 4-chloro-2-fluoroaniline (1.0 equiv) in DMF (approx. 5 mL per gram of substrate).

-

Add finely powdered

(2.0 equiv).[3]

-

-

Addition:

-

Add Ethyl Bromide (1.05 equiv) via syringe. Critical: Do not add large excess. It is better to have unreacted starting material (separable) than di-ethylated side product (difficult to separate).

-

-

Reaction:

-

Heat to 60–80°C. Monitor closely by TLC every 1 hour.

-

Reaction typically requires 4–12 hours depending on scale.

-

-

Workup:

-

Dilute with water (5x reaction volume) to dissolve salts and precipitate the organic phase (or extract with EtOAc).

-

Wash organic layer extensively with water to remove DMF.

-

Analytical Characterization (Expected Data)

Since specific literature data for this exact derivative is sparse, the following values are predicted based on the starting material and analogous N-ethyl anilines.

Predicted

| Shift ( | Multiplicity | Integration | Assignment |

| 1.25 | Triplet ( | 3H | |

| 3.15 | Quartet ( | 2H | |

| 3.80 | Broad Singlet | 1H | |

| 6.60 | Triplet/Multiplet | 1H | Ar-H (C6, ortho to N) |

| 6.95 | Multiplet | 1H | Ar-H (C5, meta to N) |

| 7.05 | Doublet of Doublets | 1H | Ar-H (C3, ortho to F) |

Mass Spectrometry:

-

Formula:

-

Molecular Weight: 173.61 g/mol

-

LC-MS (ESI+): m/z 174.1

Troubleshooting & Optimization

The following decision tree helps navigate common issues during synthesis.

Figure 2: Troubleshooting decision matrix for common synthetic pitfalls.

Safety & Handling

-

4-Chloro-2-fluoroaniline: Harmful if swallowed or inhaled. Causes skin irritation. Use in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases flammable hydrogen gas upon contact with protic solvents or acid. Store under inert atmosphere.

-

Ethyl Bromide: Alkylating agent; potential carcinogen. Handle with extreme care.

References

-

Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Syntheses. "N-Ethyl-p-chloroaniline." Org.[1][4][7] Synth. 1930, 10, 48. (Classic reference for mono-alkylation of chloroanilines).

-

Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." (General protocol grounding).

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. N-ETHYL-4-CHLOROANILINE(13519-75-0) 1H NMR [m.chemicalbook.com]

Applications of 4-chloro-N-ethyl-2-fluoroaniline in agrochemical development

Application Note: 4-Chloro-N-ethyl-2-fluoroaniline in Agrochemical Development

Part 1: Executive Summary & Strategic Context

4-chloro-N-ethyl-2-fluoroaniline is a specialized "gateway intermediate" in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (Group 14/E).[1] While the parent compound, 4-chloro-2-fluoroaniline (CAS 57946-56-2), is a commodity chemical, the N-ethyl derivative represents a critical refinement in Structure-Activity Relationship (SAR) optimization.[1]

In modern agrochemical design, this molecule serves two distinct, high-value functions:

-

Lipophilicity Tuning (SAR): The N-ethyl group modifies the partition coefficient (LogP) of the final herbicide, enhancing cuticular penetration in broadleaf weeds without compromising the electronic properties of the 2-fluoro-4-chloro "warhead."[1]

-

Metabolite Reference Standard: It is a primary degradation product for N-ethylated phenylimide herbicides.[1] Regulatory bodies (EPA, EFSA) require validated protocols for detecting this specific metabolite in soil and groundwater to assess environmental fate.

This guide provides the definitive protocols for the selective synthesis (avoiding over-alkylation), downstream coupling to active ingredients, and trace analysis of this compound.

Part 2: Technical Protocols

Protocol 1: Precision Synthesis via Reductive Amination

Objective: Synthesize high-purity 4-chloro-N-ethyl-2-fluoroaniline without generating the N,N-diethyl byproduct.

The Challenge: Direct alkylation of 4-chloro-2-fluoroaniline with ethyl iodide/bromide is uncontrolled, leading to a mixture of mono-ethyl, di-ethyl, and unreacted starting material.[1] Separation is difficult and yield-destroying.[1] The Solution: Indirect reductive amination using acetaldehyde and sodium borohydride (NaBH₄).

Reagents:

-

Substrate: 4-Chloro-2-fluoroaniline (1.0 eq)

-

Carbonyl Source: Acetaldehyde (1.1 eq)[1]

-

Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).

-

Acid Catalyst: Acetic Acid (AcOH) (catalytic amount, 0.1 eq).

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 4-chloro-2-fluoroaniline (14.5 g, 100 mmol) in MeOH (150 mL) in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Add Acetaldehyde (4.8 g, 110 mmol) dropwise over 15 minutes.

-

Critical Step: Add AcOH (0.5 mL). Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (formation of the Schiff base).

-

-

Reduction:

-

Cool the solution back to 0°C.

-

Add NaBH₄ (5.7 g, 150 mmol) in small portions (exothermic reaction; watch for hydrogen evolution).

-

Stir at 0°C for 30 minutes, then reflux at 60°C for 1 hour to ensure completion.

-

-

Quench & Isolation:

-

Quench with saturated NH₄Cl solution (50 mL).

-

Evaporate MeOH under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

If necessary, purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

-

Target Yield: >85% Mono-N-ethyl product.

-

Protocol 2: Downstream Application (PPO Inhibitor Core Synthesis)

Objective: Convert the N-ethyl intermediate into a bioactive N-phenylimide scaffold.[1]

Mechanism: The N-ethyl aniline acts as a nucleophile, attacking a cyclic anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride) to form an amic acid, which then undergoes dehydrative cyclization.[1]

Reagents:

-

4-Chloro-N-ethyl-2-fluoroaniline (from Protocol 1).[1]

-

3,4,5,6-Tetrahydrophthalic anhydride (1.05 eq).[1]

-

Solvent: Glacial Acetic Acid.

Workflow:

-

Condensation:

-

Charge a reactor with 4-chloro-N-ethyl-2-fluoroaniline (17.3 g, 100 mmol) and Glacial Acetic Acid (100 mL).

-

Add 3,4,5,6-Tetrahydrophthalic anhydride (16.0 g, 105 mmol).

-

-

Cyclization:

-

Heat the mixture to reflux (118°C) for 6–8 hours.

-

Process Control: Monitor the disappearance of the intermediate amic acid via HPLC.

-

-

Workup:

-

Cool to RT. Pour the reaction mixture into ice water (500 mL).

-

The product (N-[4-chloro-2-fluoro-5-substituted-phenyl]-tetrahydrophthalimide) will precipitate as a solid or oil depending on exact substitution.[1]

-

Filter and wash with water to remove acetic acid.

-

Recrystallize from Ethanol/Water.

-

Protocol 3: Environmental Fate Analysis (LC-MS/MS)

Objective: Quantify trace residues of 4-chloro-N-ethyl-2-fluoroaniline in soil matrices.[1]

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Multiple Reaction Monitoring):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|

| 174.0 [M+H]⁺ | 146.0 [Loss of Ethyl] | 20 | Quantifier |

| 174.0 [M+H]⁺ | 110.0 [Ring Frag] | 35 | Qualifier |[1]

Sample Preparation (Soil):

-

Weigh 10 g of soil.

-

Add 20 mL Acetonitrile/Water (80:20).

-

Shake for 1 hour; Centrifuge at 4000 rpm.

-

Filter supernatant through 0.2 µm PTFE filter.

-

Inject 5 µL into LC-MS/MS.

Part 3: Visualization & Logic

Diagram 1: Synthesis & Application Workflow

Caption: Stepwise conversion of the aniline precursor to the active herbicide scaffold via reductive amination.

Diagram 2: PPO Inhibition Mechanism

Caption: Mechanism of Action showing how the N-phenylimide mimics the substrate to block chlorophyll synthesis.[1]

Part 4: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (0.11 mm), safety goggles, and fume hood operation are mandatory.

-

Waste Disposal: Halogenated organic waste. Do not release into drains.[5]

References

-

Preparation of N-alkyl anilines via reductive amination

-

Synthesis of PPO Inhibitor Herbicides (Flumiclorac analogs)

-

Sumitomo Chemical Co. (1995). "Process for producing N-phenyltetrahydrophthalimides." US Patent 5,453,509.[1]

-

-

Mechanism of Action (PPO Inhibitors)

-

Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology.[1]

-

-

Analytical Methods for Chloroanilines

- EPA Method 8270D: Semivolatile Organic Compounds by GC/MS (Applicable to aniline intermedi

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-chloro-N-ethyl-2-fluoroaniline

Introduction: The Strategic Importance of 4-chloro-N-ethyl-2-fluoroaniline in Medicinal Chemistry

4-chloro-N-ethyl-2-fluoroaniline is a highly functionalized aromatic amine that serves as a critical starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its unique substitution pattern, featuring chloro, fluoro, and N-ethyl groups, offers medicinal chemists a versatile scaffold for the construction of complex molecules with tailored biological activities. The electronic properties conferred by the halogen substituents, combined with the steric and electronic influence of the N-ethyl group, make this aniline derivative a valuable building block in modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors.[1]

The strategic placement of the fluorine atom at the 2-position and the chlorine atom at the 4-position influences the reactivity of the aniline nitrogen and the aromatic ring, allowing for selective chemical transformations. This guide provides detailed application notes and robust protocols for the utilization of 4-chloro-N-ethyl-2-fluoroaniline in the synthesis of key pharmaceutical intermediates, with a focus on N-acylation and subsequent cyclization reactions to form heterocyclic cores prevalent in many active pharmaceutical ingredients (APIs).

Chemical Properties and Reactivity Profile

The reactivity of 4-chloro-N-ethyl-2-fluoroaniline is governed by the interplay of its substituents:

-

Amino Group (-NH-CH₂CH₃): The secondary amine is a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and arylation. The ethyl group provides a moderate steric hindrance and an electron-donating effect, influencing the nucleophilicity of the nitrogen.

-

Fluoro Group (-F): Located ortho to the amine, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can modulate the basicity of the aniline. It can also participate in directing metallation reactions.

-

Chloro Group (-Cl): Positioned para to the amine, the chloro group also has an electron-withdrawing inductive effect and can serve as a leaving group in certain nucleophilic aromatic substitution reactions, although this is less common for chloro substituents compared to other halogens.

This combination of functional groups allows for a variety of synthetic manipulations, making it an ideal precursor for generating molecular diversity in drug discovery programs.

Application Protocol 1: N-Acylation of 4-chloro-N-ethyl-2-fluoroaniline

N-acylation is a fundamental transformation that converts the nucleophilic aniline into a less basic and more versatile amide intermediate. This step is often the precursor to more complex cyclization reactions.

Rationale: The acylation of 4-chloro-N-ethyl-2-fluoroaniline with an appropriate acylating agent, such as an acid chloride or anhydride, introduces a carbonyl group that can participate in subsequent intramolecular reactions to form heterocyclic rings. The choice of the acylating agent is critical as it dictates the nature of the resulting intermediate and, ultimately, the final heterocyclic scaffold.

Experimental Protocol: Synthesis of N-(4-chloro-2-fluorophenyl)-N-ethylacetamide

This protocol describes a general procedure for the N-acetylation of 4-chloro-N-ethyl-2-fluoroaniline.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-chloro-N-ethyl-2-fluoroaniline | 173.62 | 5.0 g | 28.8 |

| Triethylamine (Et₃N) | 101.19 | 4.4 mL (3.2 g) | 31.7 |

| Acetyl chloride | 78.50 | 2.3 mL (2.5 g) | 31.7 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-N-ethyl-2-fluoroaniline (5.0 g, 28.8 mmol) and dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (4.4 mL, 31.7 mmol) to the stirred solution.

-

Slowly add acetyl chloride (2.3 mL, 31.7 mmol) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-chloro-2-fluorophenyl)-N-ethylacetamide as a solid.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Protocol 2: Synthesis of a Quinazolinone Intermediate

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including use as kinase inhibitors.[2] This protocol outlines a potential pathway for the synthesis of a quinazolinone derivative from the N-acylated intermediate prepared in Protocol 1, based on established methods for quinazolinone synthesis.[3][4]

Rationale: The synthesis involves the initial formation of an N-acyl anthranilic acid derivative, followed by cyclization. In this adapted protocol, we will first introduce a carboxylic acid group ortho to the amine through a directed ortho-lithiation, followed by quenching with carbon dioxide. The resulting N-acyl anthranilic acid can then be cyclized to the quinazolinone.

Part A: Synthesis of 2-(N-acetyl-N-ethylamino)-5-chloro-3-fluorobenzoic acid

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-(4-chloro-2-fluorophenyl)-N-ethylacetamide | 215.65 | 5.0 g | 23.2 |

| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 11.1 mL | 27.8 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Dry Ice (solid CO₂) | 44.01 | Excess | - |

| 1 M Hydrochloric acid (HCl) | - | To pH 2-3 | - |

| Diethyl ether | 74.12 | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add N-(4-chloro-2-fluorophenyl)-N-ethylacetamide (5.0 g, 23.2 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (11.1 mL of a 2.5 M solution in hexanes, 27.8 mmol) dropwise over 20 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice. Carefully and quickly, add the crushed dry ice to the reaction mixture in portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction with 1 M HCl until the pH is acidic (pH 2-3).

-

Extract the product with diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Part B: Cyclization to 6-chloro-8-fluoro-1-ethyl-2-methylquinazolin-4(1H)-one

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-(N-acetyl-N-ethylamino)-5-chloro-3-fluorobenzoic acid | 259.66 | 4.0 g | 15.4 |

| Ammonium acetate | 77.08 | 3.56 g | 46.2 |

| Acetic anhydride | 102.09 | 20 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, combine 2-(N-acetyl-N-ethylamino)-5-chloro-3-fluorobenzoic acid (4.0 g, 15.4 mmol) and ammonium acetate (3.56 g, 46.2 mmol).

-

Add acetic anhydride (20 mL) and heat the mixture to reflux for 3 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude quinazolinone.

-

Purify the product by recrystallization from ethanol or by column chromatography.

Expected Overall Yield (from Part A): 40-60%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Visualization of Synthetic Pathways

N-Acylation Workflow

Caption: Workflow for the N-acylation of 4-chloro-N-ethyl-2-fluoroaniline.

Quinazolinone Synthesis Pathway

Caption: Two-part synthetic pathway to a quinazolinone intermediate.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and widely published synthetic methodologies in organic chemistry.

-

N-Acylation: The Schotten-Baumann-type reaction conditions are standard for the acylation of anilines and are known to be high-yielding and reliable. The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Directed ortho-Lithiation: The use of n-butyllithium for directed ortho-metallation of N-acyl anilines is a powerful and predictable method for introducing substituents at the ortho position. The low temperature (-78 °C) is critical to ensure regioselectivity and prevent side reactions.

-

Quinazolinone Formation: The condensation of N-acyl anthranilic acids with a nitrogen source like ammonium acetate in the presence of a dehydrating agent such as acetic anhydride is a classical and robust method for the synthesis of quinazolinone cores.[4]

For each step, in-process controls using techniques like TLC are essential to monitor the reaction progress and ensure the consumption of starting materials before proceeding to the next step or workup. The final products must be rigorously characterized by spectroscopic methods (NMR, MS) and purity analysis (e.g., HPLC) to validate their identity and quality.

Conclusion

4-chloro-N-ethyl-2-fluoroaniline is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The presented protocols for N-acylation and subsequent cyclization to a quinazolinone scaffold provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel bioactive molecules. The principles outlined can be adapted by varying the acylating agents and other reaction partners to generate a library of diverse compounds for screening and lead optimization in drug discovery programs.

References

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Center for Biotechnology Information. [Link]

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]

-

Drug Discovery Patents. (n.d.). Charles River Laboratories. [Link]

-

Bioorganic & medicinal chemistry letters. (n.d.). VIVO. [Link]

-

Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. [Link]

-

Heterocycles in Medicinal Chemistry II. (2024). National Center for Biotechnology Information. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Open. [Link]

- Novel process for synthesis of heteroaryl-substituted urea compounds. (n.d.).

-

MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025). Zenodo. [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (2016). Royal Society of Chemistry. [Link]

- Synthesis of compounds useful in the manufacture of ketorolac. (n.d.).

-

New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. (n.d.). SciELO. [Link]

-

4-Chloro-2-fluoroaniline. (n.d.). PubChem. [Link]

- Preparation process of 2-chloro-6-fluoroaniline. (n.d.).

-

Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. (n.d.). epdf.pub. [Link]

-

The Crucial Role of 4-Chloro-2-fluoroaniline in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-Urea. (n.d.). PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 3. Blueprint Medicines: Patent for Selective MAP4K1 Inhibitors in Cancer [pharmaceutical-technology.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Troubleshooting & Optimization

Improving reaction yields for 4-chloro-N-ethyl-2-fluoroaniline synthesis

Welcome to the technical support center for the synthesis of 4-chloro-N-ethyl-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary insights to overcome common challenges and improve your reaction yields and product purity.

I. Synthesis Overview: Navigating the N-Ethylation of a Deactivated Aniline

The synthesis of 4-chloro-N-ethyl-2-fluoroaniline typically involves the N-alkylation of the starting material, 4-chloro-2-fluoroaniline. This seemingly straightforward nucleophilic substitution or reductive amination presents unique challenges due to the electronic nature of the substrate. The presence of two electron-withdrawing groups (chlorine and fluorine) on the aniline ring significantly decreases the nucleophilicity of the nitrogen atom, making it less reactive towards ethylating agents.

Furthermore, the secondary amine product is often more nucleophilic than the primary aniline starting material, creating a risk of over-alkylation to form the tertiary amine.[1] This guide will address these core issues and provide strategies to favor the desired mono-alkylation product.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you might encounter during your experiments.

Question 1: Why is my reaction yield for the N-ethylation of 4-chloro-2-fluoroaniline consistently low?

Low yields in this reaction can stem from several factors, primarily related to the reduced nucleophilicity of the starting aniline and suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

-

Insufficiently Strong Base: A common pitfall is using a base that is not strong enough to deprotonate the aniline effectively, or in the case of alkyl halides, to neutralize the generated acid.

-

Solution: Employ stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the aniline.[2] For reactions with alkyl halides, non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) can be used, but may require more forcing conditions.

-

-

Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

-

Solution: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.

-

-

Low Reaction Temperature: Due to the deactivated nature of the aniline, higher temperatures are often necessary to achieve a reasonable reaction rate.

-

Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by thin-layer chromatography (TLC) or gas chromatography (GC). A temperature range of 80-120 °C is a good starting point for optimization.[3]

-

-

Poor Quality of Starting Material: Impurities in the 4-chloro-2-fluoroaniline can inhibit the reaction.

Question 2: I'm observing a significant amount of the di-ethylated byproduct. How can I improve the selectivity for mono-ethylation?

Over-alkylation is a frequent side reaction when the N-ethylated product is more nucleophilic than the starting aniline.[1]

Strategies to Enhance Mono-alkylation Selectivity:

-

Control Stoichiometry: Using a slight excess of the aniline relative to the ethylating agent can favor the mono-alkylation product.

-

Recommendation: Start with a 1.2 to 1.5 molar excess of 4-chloro-2-fluoroaniline.

-

-

Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise over an extended period can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting further.[1]

-

Alternative Synthetic Routes:

-

Reductive Amination: This is often a more selective method for mono-alkylation.[6][7] Reacting 4-chloro-2-fluoroaniline with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) can provide the desired product with minimal di-alkylation.[8][9]

-

"Borrowing Hydrogen" Catalysis: This environmentally friendly method uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Au).[2][10][11][12] Water is the only byproduct. This approach often shows high selectivity for mono-alkylation.[2][11][12]

-

Question 3: My reaction is generating a lot of tar-like substances. What is causing this and how can I prevent it?

Tar formation is typically a result of decomposition or polymerization side reactions, often exacerbated by high temperatures.[1]

Mitigation Strategies:

-

Optimize Reaction Temperature: While higher temperatures can be necessary, excessive heat can lead to decomposition.

-

Approach: Carefully screen the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Running the reaction at a lower temperature for a longer duration is often beneficial.[1]

-

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline, which can lead to colored impurities and tar.

-

Choice of Ethylating Agent: Some ethylating agents are more prone to side reactions.

-

Consideration: If using highly reactive agents like ethyl triflate, consider switching to less reactive alternatives like ethyl bromide or ethyl iodide and adjusting the conditions accordingly.

-

III. Frequently Asked Questions (FAQs)

-

Q1: What are the best analytical techniques to monitor the progress of this reaction?

-

A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) is excellent for identifying the product, starting material, and any byproducts, as well as for determining the relative ratios of these components.[13][14]

-

-

Q2: What is a reliable method for purifying the final product?

-

A2: Silica gel column chromatography is the most common and effective method for purifying 4-chloro-N-ethyl-2-fluoroaniline from unreacted starting material and byproducts.[15] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Distillation under reduced pressure can also be an option if the product is thermally stable and the boiling points of the components are sufficiently different.[4]

-

-

Q3: What are the key safety precautions to take when running this synthesis?

-

A3:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for short-term use).[16][17]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors of the aniline and ethylating agents, which are toxic.[16][18]

-

Handling of Reagents: Aniline derivatives can be absorbed through the skin and are toxic.[16] Ethylating agents are often reactive and may be corrosive or lachrymatory.[17] Review the Safety Data Sheet (SDS) for all reagents before use.

-

Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[17]

-

-

IV. Optimized Experimental Protocols

Protocol 1: N-Ethylation via Reductive Amination (Recommended for Selectivity)

This method is generally preferred for its high selectivity towards mono-alkylation.[19]

-

To a stirred solution of 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.1-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: N-Ethylation using an Alkyl Halide

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl bromide or ethyl iodide (1.1 eq) dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

V. Data and Visualization

Table 1: Comparison of N-Ethylation Methods

| Method | Typical Yield Range | Selectivity (Mono:Di) | Key Advantages | Key Disadvantages |

| Reductive Amination | 70-90% | >20:1 | High selectivity, mild conditions | Requires a stoichiometric reducing agent |

| Alkyl Halide with Strong Base | 50-75% | 5:1 - 10:1 | Readily available reagents | Risk of over-alkylation, requires strictly anhydrous conditions |

| "Borrowing Hydrogen" | 60-85% | >15:1 | High atom economy, environmentally friendly | Requires a specific catalyst, may need higher temperatures |

Diagrams:

Caption: Troubleshooting workflow for low reaction yields.

Caption: Synthetic pathways to the target molecule.

VI. References

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

-

Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. [Link]

-

Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

-

Purification of Aniline. Chempedia - LookChem. [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]

-

Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. wiley.com. [Link]

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. jocpr.com. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. [Link]

-

Aniline Safety Sheet. University of Washington. [Link]

-

Safety Manual. Duke Chemistry. [Link]

-

Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 6. jocpr.com [jocpr.com]

- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ipo.rutgers.edu [ipo.rutgers.edu]

- 17. Safety Manual | Chemistry [chem.duke.edu]

- 18. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Minimizing byproduct formation in 4-chloro-N-ethyl-2-fluoroaniline reactions

Topic: Minimizing Byproduct Formation & Process Optimization

Executive Summary

Current Status: Active Target Molecule: 4-chloro-N-ethyl-2-fluoroaniline (Secondary Amine) Primary Challenge: Controlling selectivity to prevent over-alkylation (formation of tertiary amine) and maintaining halogen integrity (avoiding dehalogenation).

Welcome to the Technical Support Center. This guide is structured to address the specific kinetic and chemoselective challenges associated with synthesizing 4-chloro-N-ethyl-2-fluoroaniline . Unlike simple anilines, the presence of the electron-withdrawing chloro and fluoro groups alters the nucleophilicity of the nitrogen, while the halogens themselves are susceptible to unwanted reduction.

Module 1: Critical Method Selection

Q: Why is direct alkylation (using Ethyl Iodide/Bromide) consistently yielding high levels of the N,N-diethyl byproduct?

A: This is a classic kinetic issue known as the "Alkylation Paradox." In direct alkylation, the reaction product (the secondary amine, N-ethyl) is often more nucleophilic than the starting material (the primary aniline). The ethyl group donates electron density (inductive effect), making the nitrogen lone pair more available for a second attack.

-

The Consequence: As soon as your desired product forms, it out-competes the starting material for the remaining alkyl halide, leading to the N,N-diethyl impurity.

-

The Fix: Switch to Reductive Amination . This method proceeds via an imine intermediate which cannot undergo a second addition under the same conditions, effectively "locking" the reaction at the mono-ethyl stage.

Decision Matrix: Method Selection

| Feature | Direct Alkylation (Et-X + Base) | Reductive Amination (Acetaldehyde + Hydride) |

| Mono-Selectivity | Poor (Requires large excess of aniline) | Excellent (Kinetic control via imine) |

| Byproducts | N,N-diethyl (Major), Quaternary salts | Hydrodehalogenation (if Pd/C used) |

| Atom Economy | Low (if recycling excess aniline) | High |

| Scalability | Moderate | High |

| Recommendation | Not Recommended | Preferred Method |

Module 2: Reaction Pathways & Troubleshooting

The following diagram illustrates the competing pathways. Your goal is to maximize the Blue Path and eliminate the Red Paths .

Figure 1: Reaction pathways showing the high risk of over-alkylation in direct methods versus the controlled stepwise nature of reductive amination.

Module 3: The "Gold Standard" Protocol (Reductive Amination)

Q: What is the optimal protocol to ensure mono-selectivity without losing the Chlorine/Fluorine atoms?

A: The industry-standard approach uses Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic) or Catalytic Hydrogenation (risk of dehalogenation), STAB is mild, non-toxic, and highly selective for imines over aldehydes.

Optimized Protocol (Self-Validating)

-

Imine Formation (The Setup):

-

Dissolve 4-chloro-2-fluoroaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF .

-

Add Acetaldehyde (1.1–1.2 equiv).

-

Checkpoint: Add a drying agent (MgSO4) or molecular sieves if the solvent is not anhydrous. Water inhibits imine formation.

-

Stir for 30–60 minutes. Validation: TLC should show consumption of aniline and formation of a new spot (imine).

-

-

Selective Reduction (The Lock):

-

Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in portions.

-

Note: Do not add STAB before the aldehyde. Allow the imine to form first to prevent direct reduction of acetaldehyde to ethanol.

-

Stir at room temperature (20–25°C) for 2–4 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (neutralize acetic acid byproduct).

-

Extract with DCM or Ethyl Acetate.

-

Troubleshooting the STAB Protocol

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent hydrolyzed the imine back to aniline. | Ensure solvents are dry.[1] Add Molecular Sieves (3Å or 4Å) during imine formation. |

| "Sticky" Reaction | Boron complexes trapping the amine. | Perform an oxidative workup or wash the organic layer thoroughly with dilute NaOH to break Boron-Nitrogen complexes. |

| Dehalogenation | Wrong Reductant. Did you use H2/Pd? | STOP. Switch to STAB. If hydrogenation is mandatory, use Pt/C (Platinum on Carbon) which is less prone to dehalogenating aryl chlorides than Pd. |

Module 4: FAQ – Direct Alkylation (Legacy Method)

Use this section only if you lack access to hydride reagents and must use Ethyl Iodide.

Q: I am forced to use Ethyl Iodide. How do I minimize the tertiary amine?

A: You must manipulate the kinetics by altering concentration and stoichiometry. You cannot stop the thermodynamics, but you can slow the second step.

-

High Dilution: Run the reaction at 0.1 M or lower. This reduces the probability of a product molecule encountering an alkylating agent.[1]

-

Excess Aniline: Use 2.0 to 3.0 equivalents of 4-chloro-2-fluoroaniline.

-

Logic: The alkylating agent is statistically more likely to hit the abundant starting material than the scarce product.

-

Downside: You must separate and recycle the unreacted starting material.

-

-

Base Selection: Use a weak base like NaHCO3 or K2CO3 . Avoid strong bases (NaH, KOH) which generate the highly nucleophilic anilide anion.

Module 5: Diagnostic Decision Tree

Use this flow to troubleshoot your current experimental failure.

Figure 2: Diagnostic workflow for identifying and correcting reaction failures based on crude analysis.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

- Core Reference for STAB protocol and selectivity.

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

- Comprehensive review on preventing over-alkyl

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

BenchChem Technical Data. "Preventing over-alkylation in aniline synthesis." 1

- Specific troubleshooting for halo-aniline alkyl

Sources

Technical Support Center: Optimizing Catalyst Selection for Aryl-Amine Coupling

Topic: Catalyst and Condition Optimization for the Buchwald-Hartwig Amination of 4-chloro-N-ethyl-2-fluoroaniline with a Secondary Amine.

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are tackling the synthesis of complex arylamines. We will focus on a particularly challenging substrate class: sterically hindered and electronically nuanced aryl chlorides, using the coupling of 4-chloro-N-ethyl-2-fluoroaniline as a representative example. This document provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Principles & Catalyst System Selection (FAQs)

This section addresses the fundamental questions that form the basis of a rational experimental design for this specific and challenging Buchwald-Hartwig amination.

Q1: Why is the coupling of a substrate like 4-chloro-N-ethyl-2-fluoroaniline considered challenging?

A: The difficulty arises from a combination of three factors inherent to the substrate's structure:

-

Aryl Chloride Inertness: The Carbon-Chlorine bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step to the Pd(0) center more difficult.[1][2][3] This necessitates highly active catalyst systems.

-

Steric Hindrance: The presence of a fluorine atom and an N-ethyl group ortho to the chlorine atom creates significant steric congestion around the reaction center. This bulkiness can hinder the approach of the palladium catalyst, slowing down the oxidative addition step.

-

Electronic Ambiguity: The fluorine atom is strongly electron-withdrawing, which can help activate the C-Cl bond towards oxidative addition. However, the N-ethylamino group is electron-donating, which can deactivate the ring. Furthermore, the aniline nitrogen itself can act as a potential ligand, leading to catalyst inhibition if not properly managed.

Q2: What is the mechanistic reasoning behind choosing bulky, electron-rich phosphine ligands for this type of reaction?

A: The success of modern Buchwald-Hartwig amination, especially with aryl chlorides, is largely due to the development of specialized ligands.[4] Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine family (e.g., XPhos, BrettPhos), are critical for several reasons:

-

Promotion of Oxidative Addition: The high electron density on the phosphorus atom is donated to the palladium center, making the metal more electron-rich and thus more reactive towards the oxidative addition of the electron-poor C-Cl bond.[3]

-